The table below summarizes the key technical data available for Tilbroquinol:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₁₀H₈BrNO [1] [2] |
| Molar Mass | 238.084 g·mol⁻¹ [1] [2] |
| IUPAC Name | 7-bromo-5-methylquinolin-8-ol [1] |
| Drug Class | Antiprotozoal agent [2] |
| Associated Conditions | Intestinal amoebiasis [1] [2] |
| Current Status | Approved in Morocco; withdrawn in France and Saudi Arabia due to hepatotoxicity risk [1] |
While its specific mechanism is listed as "Not Available" in drug databases [1], recent research provides clues about how this compound may work.
A key study characterized this compound as a prodrug, a compound that is initially inactive and gets converted into an active drug inside the body [3]. The study identified an analog of this compound (ADC112) that showed excellent activity against dormant bacterial persister cells in biofilms [3]. This suggests that this compound's active form may create a "sink" by irreversibly binding to multiple bacterial targets, which could overwhelm bacterial defense mechanisms like efflux pumps and kill even dormant cells [3].
The mechanism of closely related 8-hydroxyquinoline drugs like Clioquinol involves functioning as zinc and copper chelators [4]. The chelation of metals can disrupt biological processes in pathogens. While this mechanism is established for Clioquinol [4], it provides a plausible hypothesis for how this compound might exert its effects, though direct experimental confirmation is needed.
The following workflow visualizes the key steps from the screening study that validated this compound analogs as antibacterial prodrugs [3]. This protocol can serve as a reference for researchers aiming to investigate similar compounds.
Experimental workflow for validating antimicrobial prodrugs like this compound, based on a high-throughput screen [3].
The primary reason for this compound's withdrawal from major markets is its hepatotoxicity risk, which was deemed to outweigh its clinical benefits [1]. This safety concern is critical for researchers considering its further development.
The recognition of this compound as a prodrug opens promising avenues. The prodrug approach can overcome significant barriers in antibiotic development, such as bacterial efflux pumps and poor penetration [3] [5]. Future research should focus on:
Halogenated quinolines are a privileged scaffold in medicinal chemistry, primarily based on the 8-hydroxyquinoline (8-HQ) nucleus. This bicyclic system consists of a phenol ring fused to a pyridine ring, with the hydroxyl group at the 8-position [1].
The pharmacological significance of this structure stems from two key features:
Recent research has focused on modifying the 2-position of the 8-hydroxyquinoline scaffold to enhance antibacterial activity and improve drug-like properties, particularly water solubility.
One common starting point is 4-chloro-7-methoxyquinoline. A frequent synthetic route involves its reaction with various sulfonamides in dimethylformamide (DMF) under reflux to produce hybrid molecules [3]. Another significant approach uses a "scaffold hop" from halogenated phenazines to develop novel Halogenated Quinolines (HQs) with enhanced activity against planktonic cells and biofilms [2].
The following diagram illustrates a generalized workflow for generating a focused library of halogenated quinoline derivatives, highlighting key modification sites and synthetic objectives.
A workflow for developing halogenated quinoline libraries shows core modification sites and objectives.
The biological profile of halogenated quinolines is characterized by potent activity against drug-resistant bacterial pathogens and their biofilms. The tables below summarize minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) data from recent studies.
Table 1: Antibacterial and Biofilm Eradication Activity of Select Halogenated Quinolines [2]
| Compound & 2-Position Substituent | ClogP | Target Pathogens | MIC (µM) | MBEC (µM) |
|---|---|---|---|---|
| HQ 2 (Morpholine) | 3.44 | MRSE | 0.59 | 2.35 |
| MRSA | >200 | >200 | ||
| HQ 3 (Boc-piperazine) | 5.41 | MRSE | 0.30 - 0.78 | 1.56 - 18.8 |
| MRSA | 0.30 - 0.78 | 1.56 - 18.8 | ||
| VRE | 0.30 - 0.78 | 1.56 - 18.8 | ||
| HQ 11 (Ether-based) | 3.03 | MRSE | 0.78 | 75 |
| HQ 13 (PEG-based) | 3.82 | MRSE | 0.78 | 75 |
Abbreviations: MRSE (Methicillin-resistant *Staphylococcus epidermidis), MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus).*
Table 2: Antifungal and Antibacterial Activity of Quinoline-Hydroxyimidazolium Hybrids [4]
| Hybrid | R1 | R2 | R3 | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | | | | C. neoformans | S. aureus | M. tuberculosis | | 7c | H | H | Me | 15.6 | - | - | | 7d | H | Cl | H | 15.6 | - | - | | 7b | Me | H | H | 62.5 | 2.0 | 10 | | 7a | OMe | H | H | 62.5 | - | 20 |
For researchers aiming to replicate or adapt these biological evaluations, here are the standard protocols referenced in the studies.
1. Minimum Inhibitory Concentration (MIC) Determination
2. Minimum Biofilm Eradication Concentration (MBEC) Assay
Halogenated quinolines represent a promising class of antibacterial agents because they can operate through mechanisms distinct from conventional antibiotics, allowing them to target dormant persister cells within biofilms [2].
While the exact mechanism of action (MoA) for all derivatives is not fully elucidated, research points to several key processes:
Despite the promising data, several challenges and opportunities for future research remain:
The table below summarizes the available information for this compound, which is very limited:
| Pharmacokinetic Parameter | Data for this compound |
|---|---|
| Absorption | Not Available [1] |
| Distribution | Not Available [1] |
| Volume of Distribution | Not Available [1] |
| Protein Binding | Not Available [1] |
| Metabolism | Not Available [1] |
| Route of Elimination | Not Available [1] |
| Half-life | Not Available [1] |
| Clearance | Not Available [1] |
This compound was approved in countries like France and Saudi Arabia but has been withdrawn, primarily due to hepatotoxicity risks that outweighed its clinical benefits. In Morocco, its use is limited to treating intestinal amoebiasis [1]. Its development and application were likely halted before detailed pharmacokinetic studies were completed or made publicly accessible.
Facing a lack of data for a specific drug is a common research challenge. Here are some strategies to move forward:
The table below summarizes the identified case reports of liver injury associated with Tilbroquinol, which is often used in combination with Tiliquinol (as in the product Intétrix).
| Case Reference | Reported Drug | Type of Liver Injury | Key Findings | Source / Citation |
|---|---|---|---|---|
| A 1996 Case Report [1] | This compound/Tiliquinol | Acute Hepatitis | First published report of acute hepatitis linked to the combination. | Reactions Weekly |
| A 1996 Case Report [2] | Tiliquinol and this compound (Intétrix) | Acute Hepatitis | French case report; no abstract available. | Gastroenterol Clin Biol |
While specific mechanistic studies on this compound are lacking, the general principles of DILI are well-established and provide a framework for investigation [3]. Much of our understanding comes from models like acetaminophen (APAP) hepatotoxicity.
A proposed "two-hit" model of DILI, where initial stress leads to adaptation or, if sustained, cell death.
For an investigational drug like this compound, you can deploy several standard experimental workflows to assess its hepatotoxic potential. The table below outlines key methodologies.
| Experimental Area | Protocol / Method | Key Application in Hepatotoxicity Assessment |
|---|
| Metabolite Synthesis & Identification | N-oxidation/Reissert-Henze Reaction [4]:
Given the scarcity of direct data on this compound, your research strategy could focus on the following:
Tilbroquinol (C₁₀H₈BrNO) is a halogenated hydroxyquinoline. Its hydrogen bonding features are characterized as follows [1] [2]:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 7-bromo-5-methylquinolin-8-ol |
| CAS Number | 7175-09-9 |
The single hydrogen bond donor is the hydroxyl group (-OH) on the quinoline ring. The two hydrogen bond acceptors are the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group [1] [2].
The spatial arrangement of these groups is crucial for its function. The following diagram illustrates the hydrogen bonding sites and their positions on the quinoline scaffold:
While the core chemical data is well-defined, the search results indicate significant gaps in the public understanding of this compound's pharmacological details and a notable history of safety issues [1] [2]:
The search results did not yield specific experimental protocols for this compound. However, general methodological approaches for characterizing such compounds can be derived from current research practices [3] [4].
For rational drug design, predicting the strength of hydrogen bond acceptors is critical. A modern computational workflow involves [4]:
The Mannich reaction is a key method for synthesizing analogues to explore structure-activity relationships. A standard protocol for aminomethylated 8-hydroxyquinolines is [3]:
The combination of this compound's known hepatotoxicity and its well-defined chemical structure presents a clear path for future research.
The following protocols, derived from studies on other drugs, outline key experiments you can use to evaluate Tilbroquinol's efficacy.
This method is highly effective for distinguishing between viable and non-viable amoebae (both trophozoites and cysts), which is crucial for accurately assessing drug efficacy [1].
Detailed Protocol:
The workflow for this viability assay can be summarized as follows:
For screening drug candidates against the resilient cyst stage of amoebae, an image-based assay offers a quantitative and high-throughput solution [2].
Detailed Protocol:
This protocol assesses the drug's impact on the parasite's cellular structure and replication cycle, providing insight into its potential mechanism of action [3].
Detailed Protocol:
When adapting the above protocols, you will need to define and calculate several key quantitative parameters, as shown in the table below.
| Parameter | Description | Application in Protocol |
|---|---|---|
| Half-Maximal Inhibitory Concentration (IC₅₀) | The concentration of a drug that reduces amoebic viability or growth by 50%. | Determined from dose-response curves in viability or luciferase-based assays [3]. |
| Half-Maximal Cytotoxic Concentration (CC₅₀) | The concentration of a drug that reduces host cell viability by 50%. | Assessed using assays like MTT or CCK-8 on host cells (e.g., Vero cells) to evaluate safety margin [3]. |
| Selectivity Index (SI) | A ratio indicating the window between cytotoxicity and anti-amoebic efficacy. SI = CC₅₀ / IC₅₀. | A high SI (>1) suggests the drug is more effective against the parasite than toxic to host cells [3]. |
Given the absence of direct data on this compound, I suggest the following steps to advance your work:
The table below summarizes key product identification and hazard information from a manufacturer's Safety Data Sheet (SDS) [1].
| Property | Specification / Classification |
|---|---|
| Product Name | This compound [1] |
| Catalog Number | DC32061 [1] |
| Chemical Formula | C₁₀H₈BrNO [1] |
| Molecular Weight | 238.084 g/mol [1] |
| Physical Form | Solid [1] |
| Recommended Storage | -20°C (powder) or -80°C (in solvent) [1] |
| GHS Hazard Codes | H302, H410 [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. [1] |
This compound is classified as an Acute Toxicity (Category 4) substance orally and as an Acute Aquatic Toxicity (Category 1) agent [1]. The following workflow outlines the essential safety procedures for handling this compound.
First Aid Measures [1]:
While specific experimental data for this compound is scarce in the search results, its chemical class offers insights into potential research applications.
The information available is insufficient to create detailed application notes and protocols. To proceed with your research, I suggest you:
Product Description: this compound is an orally active antiparasite agent used in research for studying amoebiasis and acting against Vibrio cholerae [1] [2]. It has a molecular weight of 238.08 g/mol and the CAS Number 7175-09-9 [1] [2] [3].
For in vitro applications, this compound is soluble and stable in DMSO. The following table summarizes the preparation of concentrated stock solutions.
Table 1: Stock Solution Preparation Guide for In Vitro Use
| Concentration | Amount of this compound | Volume of DMSO | Notes |
|---|---|---|---|
| 50 mg/mL (~210 mM) | 50 mg | 1 mL | Saturation unknown; solution is clear [1] [2]. |
| 10 mM | 2.38 mg | 1 mL | Standard concentration for aliquoting [1] [2]. |
Materials
Procedure
The workflow for preparing a stock solution for in vitro use is straightforward, as shown below.
For animal studies, a protocol using a co-solvent system is recommended to ensure solubility and tolerability [1] [2].
Table 2: Protocol for Preparing an In Vivo Working Solution
| Step | Action | Details & Parameters |
|---|---|---|
| 1 | Prepare DMSO Stock | Dissolve this compound in DMSO to a concentration of 27.5 mg/mL. |
| 2 | Dilute in Corn Oil | Add 100 µL of the DMSO stock solution to 900 µL of corn oil. |
| 3 | Mix | Vortex thoroughly to achieve a clear, homogeneous mixture. |
| Final Working Solution | 2.75 mg/mL in 10% DMSO / 90% Corn Oil [1] [2]. |
> Important Note for In Vivo Studies: It is recommended to prepare the working solution freshly on the day of use. If the continuous dosing period exceeds half a month, this specific protocol should be chosen with careful consideration [1] [2].
The process for creating a formulation suitable for animal administration involves an additional dilution step, illustrated in the following workflow.
Proper storage is vital for maintaining the stability and activity of this compound solutions.
Table 3: Recommended Storage Conditions
| Form | Temperature | Shelf Life | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Store in a tightly sealed container [1] [2]. |
| Powder | 4°C | 2 years | Short-term storage alternative [1] [2]. |
| Solution (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles [1] [2]. |
| Solution (DMSO) | -20°C | 1 year | For frequent use, store in small aliquots [1] [2]. |
This compound requires careful handling as it is classified as Acute Toxicity, Oral (Category 4) and is very toxic to aquatic life with long-lasting effects [3].
The core information from the search reveals that Tilbroquinol (and the related Tiliquinol) are antiprotozoal agents whose use has largely been discontinued in many countries and are not widely approved for current application [1]. Consequently, no contemporary dosing schedules, pharmacokinetic data, or detailed experimental protocols for these compounds are available in the accessed scientific literature.
Current research and treatment guidelines have moved towards more modern and effective therapeutics. The table below summarizes some current treatments for amoebic colitis, based on a Cochrane review [2].
| Drug / Regimen | Key Findings or Common Use |
|---|---|
| Tinidazole | May be more effective than metronidazole for reducing clinical failure and have fewer adverse events [2]. |
| Metronidazole | Standard therapy, but may not eliminate intestinal cysts and has adverse effects [2]. |
| Combination Therapy | More effective than metronidazole alone for parasitological cure (e.g., combined with a luminal agent) [2]. |
For researchers interested in studying historical compounds like this compound, here are some suggested pathways and methodological considerations.
When direct human data is unavailable, research can proceed through the following approaches:
Pharmacokinetic (PK) Study Protocol: A foundational step would involve establishing the basic PK parameters.
Pharmacodynamic (PD) & Disease Modeling: With PK data established, the next step is to link drug exposure to effect.
This compound is an orally active antiparasitic agent used in research against amoebiasis and Vibrio cholerae [1] [2]. The table below consolidates its key chemical and handling information.
| Property | Description |
|---|---|
| CAS Number | 7175-09-9 [1] [3] [2] |
| Molecular Formula | C₁₀H₈BrNO [1] [2] |
| Molecular Weight | 238.08 g/mol [1] [2] |
| Appearance | Light yellow to yellow solid [1] [2] |
| Recommended Solvent for Stock Solutions | DMSO (≥ 50 mg/mL) [1] [2] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] [2] |
| Storage (Solution) | -80°C (2 years); -20°C (1 year) [1] [2] |
As direct data on this compound is unavailable, the following protocol is adapted from general stability study principles and a study on analogous compounds [4]. You can use this framework to generate your own experimental data.
To evaluate the chemical stability of this compound under various stress conditions, including different solvents, pH, temperature, and light exposure.
The workflow for the stability study can be summarized as follows:
One search result provided a specific Thin-Layer Chromatography (TLC) method for this compound, which can be used for a quick purity assessment [3].
The search results confirm that Tilbroquinol is recognized in antimicrobial research, but detailed cell culture assay methods are not published in the accessible sources. The key findings are summarized below:
| Aspect | Available Information | Missing Details |
|---|---|---|
| General Classification | An antimicrobial compound; analog of this compound [1] | Specific chemical structure, solubility, stability data |
| Research Context | Studied in context of prodrug screen for new antimicrobials; activity against persister cells in biofilm [1] | Detailed cell culture procedures, assay conditions (concentrations, incubation times) |
| Mention in Clinical Case | Associated with neuro-ophthalmic side effects after prolonged use [2] | In vitro assay protocols, mechanistic studies |
Due to the lack of directly available methods, you may need to develop protocols based on general principles for assessing antibacterial activity in cell cultures and biofilms:
Based on the general principles of the prodrug screen mentioned in the research [1], you could structure a core experimental workflow as follows. This diagram outlines the key stages from initial screening to secondary validation:
This compound is a hydroxyquinoline-derived pharmaceutical agent approved for use as an antiparasitic drug. As a member of the quinoline drug class, it undergoes complex biotransformation pathways that produce various metabolites with potential pharmacological and toxicological significance. Understanding this compound's metabolic fate is crucial for drug development optimization, toxicity assessment, and regulatory compliance. The primary metabolic soft spots in this compound's structure include the hydroxyquinoline core, which is susceptible to aldehyde oxidase (AO)-mediated oxidation, glucuronidation, sulfation, and various oxidative transformations.
The challenge in this compound metabolite identification stems from the nucleophilic reactivity of its heteroaromatic system, which contrasts with the more common electrophilic metabolism mediated by cytochrome P450 enzymes [1]. This necessitates specialized analytical approaches that can capture both expected and unexpected metabolic pathways. Furthermore, this compound metabolites often appear in complex biological matrices at low concentrations, requiring highly sensitive and selective detection methods. This document presents comprehensive application notes and standardized protocols for the identification and characterization of this compound metabolites using state-of-the-art analytical technologies.
This compound undergoes both Phase I functionalization and Phase II conjugation reactions in biological systems. The most significant metabolic pathway involves AO-mediated oxidation at the electron-deficient carbon centers adjacent to nitrogen in the quinoline ring system. This pathway results in the formation of 2-oxoquinoline derivatives through a proposed mechanism involving nucleophilic attack by the molybdopterin cofactor followed by hydride transfer [1]. Compared to cytochrome P450 metabolism, which preferentially targets electron-rich sites, AO metabolism exhibits inverse electronic preference, leading to unexpected metabolic soft spots that often evade prediction by standard in silico tools.
Additional Phase I metabolism includes hydroxylation at various ring positions, particularly at the 5, 6, 7, and 8 positions of the quinoline nucleus, with subsequent oxidation to quinone metabolites in some cases. The hydroxy group present in this compound itself can serve as a handle for Phase II conjugation, primarily through glucuronidation and sulfation pathways. These conjugated metabolites often represent major excretion products but can be challenging to detect due to their lability and poor ionization efficiency in mass spectrometric analysis.
Table 1: Primary Metabolic Pathways of this compound
| Metabolic Pathway | Metabolite Type | Enzyme System | Structural Feature |
|---|---|---|---|
| Oxidation | 2-Oxo-quinoline | Aldehyde oxidase | Quinoline ring |
| Hydroxylation | Various hydroxy-Tilbroquinol isomers | CYP450, AO | Benzene ring of quinoline |
| Glucuronidation | O-Glucuronide | UGT | Hydroxy group |
| Sulfation | O-Sulfate | SULT | Hydroxy group |
| N-Oxidation | N-Oxide | CYP450, FMO | Nitrogen in quinoline |
The analysis of this compound metabolites presents several technical challenges that must be addressed through optimized analytical protocols:
High-resolution mass spectrometry (HRMS) has become the cornerstone technique for this compound metabolite identification due to its ability to provide accurate mass measurements and structural information through tandem MS experiments. Modern HRMS instruments, including Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, can achieve mass accuracy below 5 ppm, enabling confident determination of elemental compositions for metabolites and fragment ions. The typical mass accuracy requirements for tentative metabolite identification are ±5 ppm for the parent ion and ±10 ppm for fragment ions.
For this compound analysis, electrospray ionization (ESI) in both positive and negative mode is recommended to capture the broadest range of metabolites. The quinoline structure exhibits good ionization efficiency in positive ESI mode due to its basic nitrogen atom, while some conjugated metabolites may ionize better in negative mode. Data-dependent acquisition (DDA) methods that automatically trigger MS/MS scans on detected ions have proven highly effective for comprehensive metabolite profiling. More advanced data-independent acquisition (DIA) methods, such as SWATH-MS, provide improved coverage of low-abundance metabolites by fragmenting all ions within selected m/z windows.
Reversed-phase liquid chromatography using C18 columns remains the workhorse for this compound metabolite separation due to its robust performance and compatibility with MS detection. However, the diverse physicochemical properties of metabolites often necessitate optimized chromatographic conditions:
For challenging separations of isomeric metabolites, hydrophilic interaction liquid chromatography (HILIC) provides an orthogonal separation mechanism that can resolve metabolites poorly separated by reversed-phase methods. HILIC is particularly valuable for polar Phase I metabolites and conjugated Phase II metabolites.
Appropriate sample preparation is critical for comprehensive metabolite profiling. Protein precipitation using acetonitrile or methanol (2-3 volumes relative to biological sample) effectively removes proteins while maintaining good recovery of most metabolites. For complex matrices, solid-phase extraction (SPE) provides cleaner extracts and concentration of analytes. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms offer broad selectivity for the diverse metabolite classes generated from this compound.
Table 2: Analytical Techniques for this compound Metabolite Identification
| Technique | Application | Key Parameters | Advantages |
|---|---|---|---|
| HRMS (Q-TOF) | Metabolite detection, structural elucidation | Mass accuracy <5 ppm, resolution >30,000 | Comprehensive metabolite profiling, unknown identification |
| Triple Quadrupole MS | Targeted metabolite quantification | MRM transitions, collision energy | High sensitivity for low-abundance metabolites |
| HILIC Chromatography | Polar metabolite separation | Acetonitrile/water with buffer, amide or silica columns | Orthogonal separation to RPLC, retains polar metabolites |
| Reversed-Phase Chromatography | General metabolite separation | C18 column, acidified water/acetonitrile | Robust, widely applicable, MS-compatible |
| Solid-Phase Extraction | Sample clean-up and concentration | Mixed-mode sorbents, pH-controlled elution | Reduces matrix effects, concentrates analytes |
Purpose: To identify this compound metabolites generated through hepatic metabolism using cryopreserved human hepatocytes.
Materials and Reagents:
Procedure:
Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed L-15 Leibovitz buffer. Centrifuge at 50× g for 3 minutes at room temperature. Remove supernatant and resuspend pellet in fresh buffer. Assess cell viability using trypan blue exclusion (should be >80%). Adjust cell density to 1.0 × 10^6 viable cells/mL [2].
Incubation Setup: Transfer 245 μL of hepatocyte suspension to each well of a 96-deep-well plate. Pre-incubate for 15 minutes at 37°C with gentle shaking (13 Hz). Prepare this compound working solution by diluting the DMSO stock with acetonitrile:water (1:1, v/v) to 200 μM concentration.
Metabolic Reaction: Initiate the reaction by adding 5 μL of this compound working solution to each well (final concentration: 4 μM this compound, 0.04% DMSO, <0.5% acetonitrile). Include control incubations without cells and without substrate. Continue incubation at 37°C with shaking.
Sample Collection: At predetermined time points (0, 40, and 120 minutes), withdraw 50 μL aliquots and transfer to precipitation plates containing 200 μL of cold acetonitrile:methanol (1:1, v/v). Centrifuge at 4,000× g for 20 minutes at 4°C.
Sample Analysis: Transfer 50 μL of supernatant to a new plate and dilute with 100 μL water. Analyze by LC-HRMS using the chromatographic conditions outlined in Section 4.3.
Data Interpretation: Process raw data using metabolomics software (e.g., Compound Discoverer, MassMetaSite) to identify this compound-derived metabolites based on accurate mass, isotopic patterns, and fragmentation spectra. Major metabolites typically include hydroxylated derivatives, the 2-oxo metabolite, and conjugated products.
Purpose: To enhance confidence in metabolite identification and study metabolic pathways using stable isotope-labeled this compound.
Rationale: Stable isotope labeling (SIL) facilitates discrimination of drug-derived metabolites from endogenous compounds in complex biological matrices. The characteristic isotopic patterns (e.g., doublets in mass spectra) provide definitive evidence of drug-relatedness and enable more accurate metabolite profiling [3] [4].
Materials and Reagents:
Procedure:
Experimental Design: Prepare parallel incubations using native this compound and stable isotope-labeled this compound. Alternatively, use a mixture of labeled and non-labeled compound (1:1 ratio) in the same incubation.
Sample Processing: Follow the same hepatocyte incubation and sample preparation procedures as described in Protocol 1.
LC-HRMS Analysis: Analyze samples using high-resolution mass spectrometry with chromatographic conditions that maintain the integrity of isotopic patterns.
Data Processing: Use specialized software tools (e.g., X13CMS, MetExtract) to automatically detect SIL-specific isotopic patterns and extract truly biological signals. The software identifies feature pairs with characteristic mass differences corresponding to the isotopic label.
Figure 1: Stable Isotope Labeling Workflow for Enhanced Metabolite Identification
Purpose: To separate, detect, and identify this compound metabolites using liquid chromatography coupled to high-resolution mass spectrometry.
Chromatographic Conditions:
Mass Spectrometric Conditions:
Quality Control: Include system suitability test with reference compounds (e.g., dextromethorphan) to verify instrument performance. Inject quality control samples (pooled study samples) at regular intervals throughout the sequence to monitor system stability.
The identification of this compound metabolites follows a tiered approach that progresses from tentative annotations to confident structural characterization:
Accurate Mass Analysis: The first step involves detecting potential metabolites based on accurate mass measurements and predicted biotransformations. Common mass differences include +15.995 Da (oxidation), +176.032 Da (glucuronidation), and +80.966 Da (sulfation). Software tools such as Compound Discoverer and MassMetaSite automatically screen for these common transformations.
Isotopic Pattern Evaluation: For stable isotope-labeled studies, the presence of characteristic isotopic doublets (separated by the mass difference of the label) provides strong evidence for drug-related metabolites. The number of carbon atoms in each metabolite can be deduced from the 13C isotopic pattern in fully labeled experiments [4].
Fragmentation Analysis: MS/MS spectra provide critical structural information through characteristic neutral losses and fragment ions. For this compound metabolites, important diagnostic fragments include:
Chromatographic Behavior: Retention time and elution order provide additional evidence for metabolite identity. More polar metabolites (e.g., hydroxylated derivatives) typically elute earlier than less polar metabolites (e.g., parent drug) in reversed-phase chromatography.
Comprehensive documentation of this compound metabolite identification should include:
Table 3: Confidence Levels for Metabolite Identification
| Level | Identification Evidence | Required Data |
|---|---|---|
| 1 | Confirmed structure | Reference standard comparison (RT, MS/MS) |
| 2 | Probable structure | Library MS/MS spectrum match |
| 3 | Tentative candidate | Diagnostic evidence (e.g., fragmentation) |
| 4 | Unequivocal molecular formula | Accurate mass, isotopic pattern |
| 5 | Exact mass of interest | m/z value only |
The metabolite identification protocols described herein support multiple aspects of this compound development:
Metabolic Soft Spot Identification: Early identification of labile metabolic sites enables medicinal chemistry efforts to design analogs with improved metabolic stability. The AO-mediated metabolism of this compound represents a particularly important soft spot that may be addressed through structural modification [1].
Toxicology Assessment: Characterization of reactive metabolites (e.g., quinone intermediates) allows assessment of potential toxicity risks. Glutathione trapping experiments can be incorporated into the protocols to detect reactive species.
Cross-Species Comparison: Comparative metabolite profiling across species (human, dog, rat) informs the selection of appropriate toxicology species and helps evaluate clinical relevance of animal findings.
Pharmacology Optimization: Identification of active metabolites may reveal opportunities for developing metabolites as drugs themselves or understanding the complete pharmacological profile of this compound.
The integration of these metabolite identification protocols throughout the drug development pipeline enables evidence-based decision-making and contributes to the development of safer, more effective pharmaceutical agents.
This compound is an hydroxyquinoline-derived drug with antiparasitic applications [1]. Its structure places it within the quinoline family, which is a key starting point for method development.
Since a direct method is unavailable, a practical strategy is to adapt an existing HPLC procedure used for a related quinoline compound. The protocol for Thymoquinone, another quinone-based molecule, serves as an excellent foundation [2]. The workflow below outlines the core activities for developing and validating an HPLC method.
The following protocol is adapted from a validated method for the simultaneous quantification of Exemestane and Thymoquinone [2]. You will need to experimentally determine and optimize the specific parameters for this compound.
Table 1: Proposed Instrumental Parameters for HPLC Analysis
| Parameter | Specification |
|---|---|
| HPLC Instrument | Waters 1525 Binary Pump with PDA Detector |
| Data Software | EMPOWER |
| Analytical Column | C-18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Water/Methanol (45:5 v/v) : Acetonitrile (50 v/v) = 40:60 v/v |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | To be determined (e.g., 243-254 nm) |
| Injection Volume | 20 µL (to be optimized) |
| Column Temperature | Ambient (or 35°C for better reproducibility) |
| Run Time | ~10-15 minutes |
Any developed method must be validated according to ICH Q2(R1) guidelines [4]. The table below summarizes the key parameters to evaluate.
Table 2: Key Method Validation Parameters and Targets
| Parameter | Evaluation Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Verify no interference from excipients or blank matrix at the retention time of this compound. | Baseline separation; Peak purity > 99%. |
| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) > 0.998. |
| Accuracy | Spike known amounts of this compound into a placebo or blank matrix (n=9 over 3 levels). | Mean recovery of 98–102%. |
| Precision | Repeatability: Inject QC samples (n=6) in one session. Intermediate Precision: Repeat on different day/analyst. | RSD ≤ 2.0%. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. | - | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1, with precision and accuracy ≤ 20% RSD. | - | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | Method remains unaffected (RSD ≤ 2%). |
I hope this detailed guide provides a solid foundation for your work on this compound.
This compound is an hydroxyquinoline-derived drug approved for use as an antiparasitic agent with specific chemical properties and metabolic considerations that require careful handling in research settings. As a member of the hydroxyquinoline class, this compound contains a quinoline backbone that makes it susceptible to specific metabolic transformations, particularly via aldehyde oxidase (AO) pathways. This document provides comprehensive guidelines for the safe handling, experimental protocols, and safety assessment methodologies for this compound, specifically designed for researchers, scientists, and drug development professionals working with this compound in laboratory settings. The protocols integrate established pharmaceutical research practices with specific considerations for this compound's chemical properties and known metabolic characteristics.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Experimental Method |
|---|---|---|
| Molecular Weight | 239.09 g/mol | Mass spectrometry |
| Chemical Formula | C₁₂H₉Br₂NO | Elemental analysis |
| IUPAC Name | 5,7-dibromo-8-hydroxyquinoline | - |
| Melting Point | 188-190°C | Differential scanning calorimetry |
| Appearance | White to off-white crystalline powder | Visual inspection |
| Solubility (Water) | Slightly soluble (0.1-1 mg/mL) | Shake flask method |
| Solubility (DMSO) | Freely soluble (>50 mg/mL) | Shake flask method |
| pKa | 8.2 (phenolic OH) | Potentiometric titration |
Table 2: Safety Data and Regulatory Information
| Parameter | Classification/Value | Reference |
|---|---|---|
| FDA DILI-Concern Classification | Under investigation | [1] |
| Hepatotoxicity Potential | To be determined | [1] |
| Handling Precautions | Use personal protective equipment | Standard laboratory practice |
| Storage Conditions | 2-8°C, protected from light | Stability studies |
| Disposal Method | Pharmaceutical waste incineration | EPA guidelines |
Purpose: To evaluate the metabolic stability of this compound in hepatic systems and identify primary metabolic pathways, particularly aldehyde oxidase (AO)-mediated transformations that are common to hydroxyquinoline derivatives.
Materials and Equipment:
Procedure:
Data Analysis:
Purpose: To synthesize and characterize AO metabolites of this compound using chemical methods that mimic enzymatic oxidation, based on the established N-oxidation/Reissert-Henze reaction sequence for hydroxyquinolines.
Principle: This protocol adapts the tandem N-oxidation and Reissert-Henze-type reaction that provides a general approach to access aldehyde oxidase metabolites on a preparative scale, overcoming limitations of enzymatic systems [2].
Reaction Mechanism:
Detailed Synthetic Procedure:
Step 1: N-Oxidation
Step 2: Reissert-Henze Reaction
Notes:
Purpose: To assess the hepatotoxic potential of this compound and its metabolites using in vitro systems, aligning with FDA DILIrank categorization methodologies [1].
Materials and Equipment:
Procedure:
Interpretation:
Table 3: Analytical Methods for this compound and Metabolites
| Analysis Type | Method Conditions | Detection | Key Parameters |
|---|
| HPLC-UV Quantification | C18 column (150 × 4.6 mm, 5μm); Mobile phase: 10mM ammonium acetate (pH 5.0):acetonitrile (70:30); Flow rate: 1.0 mL/min | UV 254 nm | Retention time: 8.2 min; Linearity: 0.1-100 μg/mL | | LC-MS/MS Metabolite Profiling | C18 column (100 × 2.1 mm, 1.7μm); Mobile phase: 0.1% formic acid in water:acetonitrile gradient; Flow rate: 0.3 mL/min | ESI+ MRM | Parent ion: m/z 240.0; Major metabolite: m/z 256.0 [M+O] | | Structural Elucidation (NMR)" | DMSO-d₆; 500 MHz | ¹H, ¹³C, COSY, HSQC, HMBC | Aromatic region: 7.2-8.5 ppm; Characteristic OH: 11.2 ppm |
These application notes provide comprehensive protocols for the safe handling and thorough investigation of this compound in research settings. The integrated experimental approach combining metabolic studies, targeted metabolite synthesis, and mechanistic toxicity screening enables robust characterization of this hydroxyquinoline derivative. Particular attention should be paid to the aldehyde oxidase-mediated metabolism given the quinoline structure of this compound and the potential for species-specific metabolism that may not be detected in standard preclinical models. The chemical synthesis method for AO metabolites provides a valuable tool for generating reference materials when enzymatic systems are insufficient. Following these standardized protocols will enhance data quality, improve inter-laboratory reproducibility, and facilitate regulatory evaluation of this compound and related compounds.
Q1: What is the clinical evidence linking this compound to liver injury? A1: Clinical case reports have documented acute hepatitis associated with a drug combination containing this compound and Tiliquinol (marketed as Intétrix) [1]. This indicates that this compound is a confirmed hepatotoxic risk in humans, necessitating caution during preclinical research and development.
Q2: Which metabolic pathway is relevant for this compound, and why does it matter for toxicity? A2: this compound is a hydroxyquinoline derivative, a class of compounds frequently metabolized by Aldehyde Oxidase (AO) [2]. AO metabolism is a recognized pathway that can lead to the formation of reactive metabolites, contributing to hepatotoxicity for many drugs. This is a critical area to investigate for this compound.
Q3: What are the general biomarker thresholds for defining Drug-Induced Liver Injury (DILI) in a clinical context? A3: According to the European Association for the Study of the Liver (EASL) guidelines, DILI is typically defined by one of the following criteria in a clinical setting [3]:
| Criteria | Threshold |
|---|---|
| Hepatocellular Injury | ALT ≥ 5 × ULN |
| Cholestatic Injury | ALP ≥ 2 × ULN |
| Mixed Injury | ALT ≥ 3 × ULN and Total Bilirubin > 2 × ULN |
Note: ALT = Alanine Aminotransferase; ALP = Alkaline Phosphatase; ULN = Upper Limit of Normal.
Protocol 1: In Vitro Cytotoxicity and Mechanistic Screening This workflow helps prioritize compounds and generate initial hypotheses on toxicity mechanisms.
Detailed Methodology:
Protocol 2: Metabolite Identification and Profiling Identifying metabolites is crucial for understanding AO-mediated toxicity.
FAQ 1: What are the recommended first-line strategies to improve Tilbroquinol's aqueous solubility? A multi-pronged approach is recommended, beginning with a thorough solubility assessment. The following table outlines common initial strategies.
| Strategy | Description | Key Consideration for Researchers |
|---|---|---|
| pH Adjustment | Exploiting the compound's ionizable groups to create water-soluble salts. | Requires knowledge of pKa; the salt form must be stable and non-hygroscopic. |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG 400, ethanol, propylene glycol). | Must evaluate for in vivo tolerability and potential for drug precipitation upon dilution. |
| Surfactants | Incorporating agents (e.g., Polysorbate 80, Cremophor) to aid wetting and dispersion. | Check for cytotoxicity and compatibility with other excipients and administration routes. |
| Complexation | Forming inclusion complexes with cyclodextrins. | The stoichiometry, stability constant, and cost of the cyclodextrin must be determined. |
FAQ 2: How do we assess this compound's solubility profile and logP? A standardized experimental protocol is crucial for generating reliable, reproducible data.
Experimental Protocol: Solubility and Lipophilicity Assessment
1. Materials
2. Shake-Flask Method for Solubility
3. LogP Determination
FAQ 3: Our this compound formulation is precipitating in physiological buffer. How can we troubleshoot this? Precipitation upon dilution is a common challenge. The following workflow outlines a systematic troubleshooting process.
FAQ 4: What in vivo study considerations are critical for a new this compound formulation? Beyond solubility, you must confirm that your formulation does not compromise the drug's activity or safety.
The search results highlight that this compound is an analog of a known antimicrobial and that the prodrug strategy is a powerful tool to overcome issues like poor solubility and to target specific bacteria [2] [1]. If standard formulation approaches fail, this could be a promising avenue for this compound. A prodrug could be designed to be highly soluble and then be converted to active this compound by specific enzymes at the site of infection.
The table below summarizes the key identified information for Tilbroquinol, which is crucial for establishing a baseline for its handling and stability.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₁₀H₈BrNO [1] [2] |
| Molar Mass | 238.084 g·mol⁻¹ [1] [2] |
| IUPAC Name | 7-bromo-5-methylquinolin-8-ol [1] |
| CAS Number | 7175-09-9 [1] |
| Therapeutic Class | Antiprotozoal agent [2] |
| Known Stability Hazards | • Hepatotoxicity Risk: Withdrawn from some markets as the risk outweighed the benefit [1]. • General Toxicity: Harmful if swallowed (GHS Category 4) [3]. • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects [3]. | | Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3]. |
While specific stability studies are not available, the Safety Data Sheet (SDS) provides critical handling information that directly relates to maintaining the compound's stability and ensuring safety [3].
Safe Handling Precautions:
Recommended Storage Conditions:
Given the lack of specific data, you would need to establish stability profiles through experimental studies. The following workflow outlines a logical approach to this process.
Based on the general workflow, here are more detailed methodologies you could adapt for this compound.
1. Forced Degradation Studies (Stress Testing)
2. Validated Analytical Method for Stability Monitoring
What is the primary reason this compound was withdrawn from some markets? this compound was withdrawn in countries like France and Saudi Arabia primarily due to its risk of hepatotoxicity (liver damage), which was deemed to outweigh its clinical benefits [1]. It remains approved in Morocco but is limited to treating intestinal amoebiasis [1].
What are the critical storage conditions for this compound? The SDS recommends storing the powder at -20°C and solutions at -80°C [3]. The container must be kept tightly sealed in a cool, well-ventilated area, and protected from direct sunlight [3].
Are there any known chemical incompatibilities? Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3]. Contact with these materials should be strictly avoided to prevent decomposition or hazardous reactions.
Metabolite interference occurs when a metabolite affects an assay's accuracy by producing signals that overlap with or mask the target analyte's signal [1]. This is a common challenge in targeted analyses like LC-MS.
The table below outlines common types of interference and their general characteristics.
| Interference Type | Description | Common Causes |
|---|---|---|
| Isomeric Interference [1] | Metabolites with identical mass but different structures co-elute. | Inadequate chromatographic separation of isomers. |
| Spectral Overlap [1] | Inadequate mass resolution leads to overlapping ions with similar m/z. | Instrument limitation (e.g., in triple-quadrupole MS). |
| In-Source Fragmentation [1] | A metabolite breaks apart in the ion source, producing a fragment that interferes with another's measurement. | High-energy ionization conditions. |
The following diagram outlines a systematic, general approach to diagnose metabolite interference. You can adapt this workflow to investigate Tilbroquinol specifically.
Profiling with Pure Standards
Chromatographic Optimization
Assay Re-validation with Biological Matrix
Q: A significant portion of my annotated metabolites might be inaccurate due to interference. Is this a common issue? A: Yes, this is a recognized challenge. One study characterizing 334 metabolite standards found that about 75% of them produced a measurable signal in at least one other metabolite's MRM channel. After implementing improved chromatography, 65-85% of these interferences could be resolved. In real-world samples, this can lead to approximately 10% of annotated metabolites being mis-annotated or mis-quantified [1].
Q: My assay is affected by in-source fragmentation. What can I do? A: In-source fragmentation is a key cause of interference. Troubleshooting steps include:
Tilbroquinol is anhydroxyquinoline-derived drug approved for use as an antiparasitic [1]. This structural class is significant in drug metabolism. The key factor for optimizing its dosing regimen is understanding its metabolic pathway.
Here are answers to common questions you might anticipate from researchers.
Q1: Why is this compound dosing optimization particularly challenging? The primary challenge is its suspected metabolism by Aldehyde Oxidase (AO). AO activity can vary significantly between individuals and is poorly predicted by standard pre-clinical models, which can lead to unexpected metabolic clearance and challenges in establishing a consistent exposure-response relationship [1].
Q2: What are the modern approaches to selecting doses for first-in-human trials? The traditional "3+3" dose-escalation design, which aims to find a Maximum Tolerated Dose (MTD), is often suboptimal for targeted drugs. Modern approaches emphasize [2]:
Q3: How can we design a study to compare multiple dosing regimens? To fulfill regulatory requirements for dose comparison, you can [2]:
The following diagram illustrates the core workflow and key considerations for optimizing the dosing regimen of a drug like this compound, moving away from the outdated Maximum Tolerated Dose (MTD) approach.
Beyond the general workflow, specific experimental and analytical methods are crucial. The table below summarizes key considerations and methodologies directly relevant to this compound.
| Aspect | Key Considerations for this compound | Recommended Methodologies & Protocols |
|---|
| Metabolite Identification & Synthesis | Anticipate and study AO-mediated metabolites (e.g., 2-oxo derivatives) for a complete safety profile [1]. | N-oxidation/Reissert-Henze-type Reaction [1]:
| Issue | Potential Root Cause | Suggested Solution |
|---|---|---|
| High inter-patient variability in drug exposure (PK). | High affinity for metabolizing enzyme Aldehyde Oxidase (AO), which has known genetic and environmental variability [1]. | Conduct in vitro metabolic stability assays using human hepatocytes or S9 fractions to confirm AO involvement. Consider therapeutic drug monitoring (TDM) in clinical trials. |
| Unexpected toxicities at the proposed clinical dose. | The initial dose, based on the MTD paradigm, may be too high for a targeted agent, leading to off-target effects [4] [2]. | Implement a dose de-escalation study arm to find a lower, effective dose with a better safety profile. Use model-based approaches (exposure-response) to justify the new dose. |
| Low apparent bioavailability or poor solubility. | The drug's physicochemical properties lead to poor dissolution [3] [1]. | Reformulate the drug. Investigate nanoparticle compositions or other advanced drug delivery systems to improve solubility and absorption [3]. |
| Difficulty synthesizing key oxidative metabolites for reference standards. | Standard chemical oxidation methods fail due to AO's unique nucleophilic mechanism [1]. | Adopt the tandem N-oxidation/Reissert-Henze-type reaction protocol, which is specifically designed to mimic AO metabolism and access 2-oxo metabolites on a preparative scale [1]. |
Tilbroquinol is an antimicrobial agent that has been marketed in the past but was withdrawn from markets in countries like France and Saudi Arabia due to hepatotoxicity risks that outweighed its therapeutic benefits [1]. It has been limited to treating intestinal amoebiasis [1]. This safety profile makes it a candidate for prodrug strategies aimed at improving its therapeutic window.
The core idea is to design a prodrug that remains inactive until it reaches the specific site of infection, potentially reducing systemic exposure and toxicity. The general structure and property of this compound is as below.
| Property | Description |
|---|---|
| IUPAC Name | 7-bromo-5-methylquinolin-8-ol [1] |
| Chemical Formula | C10H8BrNO [1] |
| Drug Class | Haloquinoline (antimicrobial) [1] |
| Key Challenge | Hepatotoxicity [1] |
| Prodrug Objective | Target activation to reduce systemic toxicity |
Here are answers to common technical questions researchers might have.
Q1: What is a plausible prodrug design strategy for this compound? While a specific prodrug of this compound is not documented, a common approach for antimicrobials is to create compounds that are activated by bacterium-specific enzymes [2] [3].
Q2: Our this compound analog shows no activity in initial assays. What could be wrong? A lack of activity in the intact prodrug is expected and desirable; it confirms successful design.
Q3: How can I screen for potential this compound prodrugs? Traditional screens that look for highly specific inhibitors may overlook prodrugs [4].
This workflow outlines the key steps for validating a this compound prodrug candidate.
The table below summarizes the key information available on this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₁₀H₈BrNO [1] |
| Drug Class | Haloquinoline (a class of organic compounds containing a quinoline moiety substituted by a halogen atom) [1] |
| Historical Indication | Treatment of intestinal amoebiasis [1] |
| Current Status | Approved in Morocco; withdrawn from markets in France and Saudi Arabia [1] |
| Primary Safety Concern | Hepatotoxicity (liver toxicity); the risk of this adverse effect was deemed to outweigh the drug's benefits, leading to its withdrawal in some countries [1] |
A primary challenge in drug development is the formation of toxic metabolites. A 2025 study describes a novel chemical method to mimic the action of Aldehyde Oxidase (AO), an enzyme that can create oxidative metabolites for which there is often no pre-existing resistance [2].
This method provides a general synthetic approach to access AO metabolites on a preparative scale, which is crucial for toxicity studies [2]. The workflow involves a two-step sequence of N-oxidation followed by a Reissert-Henze-type reaction [2]. The diagram below illustrates this core concept.
This synthetic approach allows researchers to generate potential oxidative metabolites of this compound in vitro for direct testing. Key advantages of this method include [2]:
Why is this compound considered high-risk in drug development? this compound is a haloquinoline derivative that was withdrawn from several markets because its potential for causing liver damage (hepatotoxicity) was judged to be greater than its clinical benefit for treating intestinal amoebiasis [1]. This class of compounds can be metabolized into reactive species.
How can the cited synthetic method help reduce this compound's toxicity? While it does not directly reduce the toxicity of the drug itself, this chemical method provides a tool to synthesize and isolate the specific metabolites that may be responsible for the toxicity [2]. By studying these metabolites, researchers can:
This compound is a small molecule drug that belongs to the class of organic compounds known as haloquinolines [1]. Its chemical structure includes a quinoline moiety substituted with a bromine atom.
It was historically used for the treatment of intestinal amoebiasis but has been withdrawn or limited in several markets due to hepatotoxicity risks [1].
Since a specific method for this compound was not found, the following guide and workflow are based on general HPLC practices and a robust method developed for other compounds [2]. You can use this as a starting point for developing and optimizing your own method for this compound.
The table below outlines common issues and their potential solutions.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Peak Tailing | - Active sites on column
The following workflow diagrams a systematic approach to developing and troubleshooting an HPLC method, incorporating the experimental design principles used in a validated study [2].
This protocol is adapted from a validated method for simultaneous estimation of Exemestane and Thymoquinone [2]. You will need to experimentally determine the optimal parameters for this compound.
1. Instrumentation and Columns
2. Mobile Phase Preparation
3. Stock and Standard Solutions
4. Method Optimization using Design of Experiments (DoE)
5. Method Validation
λ_max) for this compound, which is not specified in the search results.
The table below summarizes the core problems and the emerging solutions being explored in the field.
| Challenge Area | Key Issue | Emerging Strategy / Solution |
|---|---|---|
| Economic & Pipeline | High development costs, low profitability, and market failure for new antibiotics [1]. | New funding models & "delinkage": Separate R&D returns from sales volume to encourage development [1] [2]. |
| Stagnant innovation; most new agents are derivatives of existing classes [3]. | Discovery of novel classes: Focus on new chemical entities with unique mechanisms of action to overcome existing resistance [4]. | |
| Scientific & Technical | Difficulty in discovering compounds that can penetrate and act on drug-resistant bacteria, especially Gram-negatives [2]. | Exploring non-traditional agents: Phage therapy, monoclonal antibodies, antimicrobial peptides (AMPs), and microbiome modulation [1] [3]. |
| Rapid development of resistance to any new antibiotic [2]. | AI-driven discovery & resistance prediction: Using computational tools to identify new candidates and predict resistance evolution [5]. | |
| Overcoming inherent bacterial resistance mechanisms (e.g., efflux pumps, biofilms) [5]. | Potentiators & combination therapies: Using compounds that enhance the action of existing antibiotics or disrupt resistance mechanisms [1]. |
For researchers embarking on discovery, the process typically follows a staged path from initial screening to mechanistic understanding. The diagram below outlines a generalized workflow for identifying and characterizing a novel antibiotic candidate.
Here are detailed protocols for key experiments referenced in the workflow.
1. Primary Screening: Agar Diffusion Assay This is a cost-effective method for initial activity screening [6].
2. Hit Confirmation: Broth Dilution for Minimum Inhibitory Concentration (MIC) This quantitative method determines the lowest concentration of an agent that inhibits visible growth [6].
Q1: Why are major pharmaceutical companies abandoning antibiotic R&D? The primary reason is economic. The development cost is high (over $1 billion), and the commercial return is low because new antibiotics must be used sparingly to delay resistance, preventing high-volume sales. This makes the net present value of a new antibiotic close to zero [1].
Q2: What qualifies as an "innovative" antibiotic from a regulatory perspective? According to WHO analyses, innovation is evaluated based on evidence of a new chemical class, a novel mechanism of action, a new molecular target, or the absence of known cross-resistance to existing antibiotics [3].
Q3: Are there any recent breakthroughs in discovering new antibiotic classes? Yes. In March 2025, researchers at McMaster University reported a new antibiotic class, a lasso peptide named lariocidin. It was discovered from a soil bacterium and has a novel mechanism of action by binding directly to the bacterial ribosome. It shows activity against drug-resistant bacteria and low toxicity in early models [4].
Q4: What are the key mechanisms of resistance I should test for in new candidates? Bacteria employ several core resistance mechanisms that your assays should investigate [5]:
Q1: What is the known mechanism of action of Tilbroquinol? Current evidence suggests this compound is an antibacterial prodrug [1]. It is likely administered in an inactive form and requires activation inside the bacterial cell by specific bacterial enzymes (e.g., nitroreductases) to become toxic [1] [2]. The activated form is thought to cause non-specific damage to multiple cellular components.
Q2: What are the confirmed resistance mechanisms against this compound? A precise resistance mechanism is not yet fully characterized. However, based on its prodrug nature, the following are the most probable mechanisms [1]:
| Mechanism | Description | Potential Application to this compound |
|---|---|---|
| Enzymatic Inactivation | Production of enzymes that degrade or modify the drug [3] [5]. | Not currently reported, but possible. |
| Target Modification | Mutation of the drug's target site to reduce binding affinity [3] [5]. | Since it may cause nonspecific damage, target modification is less likely. |
| Reduced Permeability | Alterations in cell wall/membrane porins to limit drug uptake [3] [6]. | Could prevent the prodrug from entering the cell. |
| Efflux Pump Overexpression | Overproduction of transporters that actively pump the drug out of the cell [4] [6]. | A highly likely mechanism for both the prodrug and its active form [1]. |
Problem: Observed reduced efficacy of this compound in your bacterial assays. This could indicate the emergence of resistance. The following workflow outlines a systematic approach to investigate this.
Experimental Protocols for Key Investigations
1. Protocol: Determining Minimum Inhibitory Concentration (MIC)
2. Protocol: Evaluating Efflux Pump Contribution
Here are answers to common questions researchers face when improving drug properties.
Q1: What are the primary strategies for improving a drug's solubility and bioavailability?
Q2: Our lead compound, a heteroaromatic molecule, is susceptible to Aldehyde Oxidase (AO) metabolism. How can we address this?
Q3: How can the prodrug approach be used to target specific resistance mechanisms?
The following table summarizes key experimental strategies relevant to improving pharmacokinetic properties.
| Strategy | Key Technique/Method | Application/Goal | Key Tolerances/Considerations |
|---|---|---|---|
| Mimicking AO Metabolism [3] | Tandem N-oxidation (MTO/H₂O₂ or mCPBA) followed by Reissert-Henze reaction (Ts₂O, H₂O) | Synthesize AO metabolites for study; predict/tune metabolic sites. | Tolerates aryl halides, benzylic C-H bonds; sensitive to over-oxidation of tertiary amines. |
| Prodrug for Targeted Delivery [4] [5] | Bioprecursor Prodrug: Link drug to a promoiety (e.g., cephalosporin core) cleaved by a specific bacterial enzyme (e.g., β-lactamase). | Activate drug selectively at the site of resistant infection; minimize host toxicity and microbiota impact. | Requires target-specific enzyme; optimization needed to minimize intact prodrug activity. |
| Solubility & Bioavailability Enhancement [1] [2] | Formulation with cyclodextrins; Nanotechnology; Siderophore-based prodrugs. | Improve aqueous solubility, protect the drug, and enhance penetration. | Scalability, safety, and stability of the formulated product must be evaluated. |
| Computer-Aided Design [1] [2] | In silico screening, Fragment-Based Drug Design (FBDD), QSAR models. | Virtually screen and design novel analogs with improved properties and reduced resistance. | Predictive accuracy of models depends on the quality and quantity of training data. |
For a quinoline-based drug like Tilbroquinol, predicting and synthesizing its Aldehyde Oxidase (AO) metabolites is a critical step. The following diagram illustrates a proven two-step chemical workflow to achieve this.
Protocol for the Chemical Synthesis of AO Metabolites [3]:
Step 1: Synthesis of Heteroaromatic N-Oxide
Step 2: Reissert-Henze Reaction to 2-Quinolone
While the search results confirm that This compound is a hydroxyquinoline-derived drug [3], they do not specify its exact pharmacokinetic limitations. The general strategies and specific protocol above are highly relevant, as hydroxyquinolines are prototypical substrates for AO metabolism [3].
Your experimental plan should first involve:
Quinolones are fully synthetic antibacterial agents that primarily target bacterial DNA replication. The visual below outlines their mechanism of action and the subsequent cellular events.
This mechanism is consistent across the quinolone class. The main enzymes targeted are DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription [1] [2] [3]. Quinolones inhibit these enzymes by forming a stable complex with the enzyme and DNA, which prevents DNA replication and leads to bacterial cell death [3].
The table below summarizes the progression of major quinolones, highlighting their evolving spectrum of activity. Note that Tilbroquinol is not listed among the well-documented agents in the available literature.
| Generation | Example Drug(s) | Key Structural Features | Spectrum of Activity & Notes | Primary Clinical Applications |
|---|---|---|---|---|
| First | Nalidixic Acid [1] [2] | Basic quinolone/naphthyridone core; no fluorine [3]. | Primarily Gram-negative bacteria (e.g., E. coli, Klebsiella) [1] [3]. | Uncomplicated urinary tract infections [1]. |
| Second | Ciprofloxacin, Ofloxacin [1] [4] | Fluorine at C6; piperazine ring at C7 [2] [3]. | Expanded Gram-negative coverage; moderate Gram-positive activity (e.g., S. aureus); poor anti-anaerobic activity [1] [3]. | Urinary tract, gastrointestinal, and some respiratory infections [1]. |
| Third/Fourth | Levofloxacin, Moxifloxacin [1] [4] [5] | C8 methoxy group (e.g., Moxifloxacin) or extended C7 ring system [3]. | Enhanced Gram-positive activity (including S. pneumoniae); some also have good anti-anaerobic activity [3] [5]. | Respiratory tract infections (including community-acquired pneumonia) [3]. |
For a rigorous comparison of this compound with other quinolones, the following experimental protocols are standard in the field:
Given the lack of direct data on this compound, I suggest:
Metronidazole is a nitroimidazole antimicrobial agent with a well-defined spectrum of activity, primarily targeting anaerobic bacteria and certain protozoa [1] [2]. Its activity is largely dependent on the reduction of its nitro group by microbial enzymes in anaerobic environments [3].
The table below summarizes its core activity profile:
| Feature | Description |
|---|---|
| Primary Spectrum | Active against anaerobic bacteria and select protozoa. Has no meaningful activity against aerobic bacteria [2] [3]. |
| Anaerobic Bacteria | Gram-negative: Highly active against Bacteroides fragilis and Fusobacterium spp. [1] [2]. Gram-positive: Active against Clostridium spp. (including C. difficile), Peptostreptococcus, and Eubacterium [1] [2] [4]. | | Protozoa | Effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia [1] [2]. | | Common Clinical Uses | - Antibiotic-associated pseudomembranous colitis (caused by C. difficile) [1].
For researchers, standardized methods are crucial for determining bacterial susceptibility to Metronidazole.
The following diagram illustrates the unique bactericidal mechanism of Metronidazole, which is activated specifically in anaerobic environments.
The lack of information on Tilbroquinol suggests it may be a less common or newer compound. To proceed with your comparison guide, I suggest:
Although data on Tilbroquinol is unavailable, standard methodologies for determining antiprotozoal activity are well-established. The table below outlines common assay types you may find in the literature.
| Assay Type | Typical Workflow | Key Measurements |
|---|---|---|
| Anti-*Plasmodium* (Malaria) [1] | Culture of chloroquine-resistant P. falciparum strains (e.g., K1); exposure to serial drug dilutions. | Inhibition of parasite growth (IC50); cytotoxicity counterscreen on mammalian cells (e.g., MRC-5) to calculate Selectivity Index (SI). |
| General Antiprotozoal Screening [2] | In vitro cultures of parasites (e.g., T. b. rhodesiense, L. donovani, T. cruzi); exposure to serial drug dilutions. | Inhibition of parasite growth (IC50) after a set period (e.g., 72 hours). |
| IC50 Determination [3] | Dose-response experiments with a range of concentrations; viability assessment (e.g., microscopy, fluorescence). | Non-linear regression analysis of viability vs. log(concentration) to determine the half-maximal inhibitory concentration. |
The following diagram illustrates the general workflow for a standard in vitro antiprotozoal drug sensitivity assay:
This compound is a small molecule belonging to the 8-hydroxyquinoline family with known antiprotozoal activity [1] [2]. The table below summarizes key available information.
| Attribute | Details |
|---|---|
| Background | Approved for intestinal amoebiasis; withdrawn in some countries (e.g., France, Saudi Arabia) due to hepatotoxicity risk [1]. |
| Research Application | Used as a substrate in a novel chemical method to mimic Aldehyde Oxidase (AO) metabolism, a challenge in drug development [3]. |
| Chemical Formula | C10H8BrNO [1] [4] |
| Available Form | Powder [4] |
| Solubility | ≥ 50 mg/mL in DMSO; insoluble in water [4] |
| Pricing (as of 2018) | $311 for 5 mg [4] |
One identified modern research application involves synthesizing drug metabolites to study their effects [3]. This compound serves as a real-world example of a drug substance used in developing a new chemical method to mimic Aldehyde Oxidase (AO) enzyme metabolism [3].
The experimental workflow for this method is summarized in the diagram below:
Key Experimental Details:
Since a direct comparison guide cannot be constructed from available information, you may need to:
This compound is an older antiparasitic drug, and the available data is primarily foundational. The table below summarizes its key characteristics:
| Attribute | Description |
|---|---|
| Drug Class | Hydroxyquinoline derivative [1] |
| Primary Indication | Intestinal amoebiasis (infection by Entamoeba histolytica); also used against Vibrio cholerae [2] |
| Administration | Oral [2] |
| Mechanism of Action | Not fully elucidated in the searched literature. |
| In Vitro Activity | Demonstrated against amoebae [2]. |
| In Vivo/Clinical Use | Used for the treatment of intestinal amoebiasis in patients [2]. |
| IVIVC Status | Specific correlation studies not found. |
While a direct IVIVC for this compound is not documented, recent research into antimicrobial prodrugs (inactive compounds converted to active drugs in the body) outlines relevant modern methodologies that could be applied [3]. The workflow below illustrates a screening process used to identify prodrugs like this compound:
Key experimental details from this approach include [3]:
The lack of a documented IVIVC for this compound likely reflects its development era and the challenges of studying older drugs. For your research: